molecular formula C14H18N2O3 B5555868 2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide

2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide

Cat. No.: B5555868
M. Wt: 262.30 g/mol
InChI Key: UIYPQBUXZIZMEY-UHFFFAOYSA-N
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Description

2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.13174244 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • A study focused on the synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine, utilizing 2-(N-cytisinyl)acetamide and 3-(N-cytisinyl)propanamide as intermediates, demonstrating the compound's utility in synthesizing structurally complex molecules (Shishkin et al., 2012).

  • Research on 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide revealed insights into the structural and hydrogen bonding characteristics of related cyanoacetamide compounds, contributing to a better understanding of their chemical behavior (Helliwell et al., 2011).

  • An examination of Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes highlighted the compound's role in facilitating complex cyclization reactions, which are valuable in synthetic organic chemistry (Chikaoka et al., 2003).

Biological Evaluation and Potential Applications

  • A study on the synthesis, structure, and molecular docking analysis of an anticancer drug involving N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide underscored the potential of related compounds in medicinal chemistry and drug design, with a focus on their interactions with biological targets (Sharma et al., 2018).

  • Research into enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity showcased the potential of similar compounds in the development of new antioxidants, highlighting the role of enzymatic processes in enhancing the properties of phenolic compounds (Adelakun et al., 2012).

Properties

IUPAC Name

2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-18-12-6-5-11(10-13(12)19-2)4-3-9-16-14(17)7-8-15/h5-6,10H,3-4,7,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYPQBUXZIZMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCNC(=O)CC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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